Differentiation by Mass Spectrometry: +6 Da Mass Shift vs. Unlabeled 2-Bromopropane
In mass spectrometry-based quantification, 2-Bromopropane-1,1,1,3,3,3-d6 provides a distinct +6 Da mass shift relative to the unlabeled 2-bromopropane analyte (C₃H₇Br). This separation is sufficient to resolve the internal standard signal from the natural abundance M+1 and M+2 isotopic peaks of the analyte, which can otherwise cause signal overlap and inaccurate quantification . This +6 Da difference is specifically enabled by the selective deuteration of the two methyl groups, as confirmed by the molecular formula (CD₃)₂CHBr and molecular weight of 129.03 g/mol .
| Evidence Dimension | Molecular Mass (Nominal) |
|---|---|
| Target Compound Data | 129.03 Da |
| Comparator Or Baseline | Unlabeled 2-Bromopropane (CAS 75-26-3) at 122.99 Da |
| Quantified Difference | +6 Da |
| Conditions | Mass spectrometry; molecular formula (CD₃)₂CHBr vs. C₃H₇Br |
Why This Matters
This specific mass shift is the minimum required for reliable isotopic dilution mass spectrometry, avoiding interference from the unlabeled compound's natural isotopic distribution.
